molecular formula C12H8N4O3S B13370674 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile

5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13370674
M. Wt: 288.28 g/mol
InChI Key: YHDHXUSDSOWNFA-UHFFFAOYSA-N
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Description

5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the pyrimidine derivatives family.

Properties

Molecular Formula

C12H8N4O3S

Molecular Weight

288.28 g/mol

IUPAC Name

5-(furan-2-yl)-4,7-dioxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H8N4O3S/c13-4-5-7(6-2-1-3-19-6)8-9(14-10(5)17)15-12(20)16-11(8)18/h1-3,5,7H,(H3,14,15,16,17,18,20)

InChI Key

YHDHXUSDSOWNFA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C(C(=O)NC3=C2C(=O)NC(=S)N3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes. For instance, a solution of 2-thioxopyrimidine in absolute ethanol is refluxed with 2-hydroxybenzaldehyde in the presence of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the receptor and inhibiting its activity. This leads to the disruption of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

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